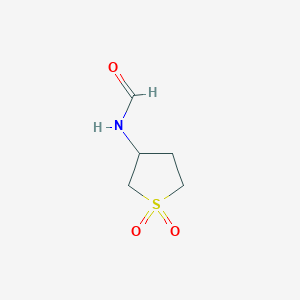![molecular formula C12H13ClF3N3 B12227141 1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-(4-fluorobenzyl)methanamine](/img/structure/B12227141.png)
1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-(4-fluorobenzyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-(4-fluorobenzyl)methanamine is an organic compound with the chemical formula C12H13ClF3N3. It is a white solid with certain solubility properties and serves as an intermediate compound for synthesizing other organic compounds .
Preparation Methods
The synthesis of 1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-(4-fluorobenzyl)methanamine can be achieved through organic synthesis reactions. The specific synthetic routes and reaction conditions can vary based on the experimental setup. Generally, the preparation involves the reaction of difluoromethylated pyrazole derivatives with 4-fluorobenzylamine under controlled conditions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific solvents to facilitate the process .
Chemical Reactions Analysis
1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-(4-fluorobenzyl)methanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Scientific Research Applications
1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-(4-fluorobenzyl)methanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects, including antifungal and antibacterial properties, is ongoing.
Mechanism of Action
The mechanism of action of 1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-(4-fluorobenzyl)methanamine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins, disrupting biological pathways and leading to its observed effects. Detailed studies on its molecular targets and pathways are essential for understanding its full mechanism of action .
Comparison with Similar Compounds
1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-(4-fluorobenzyl)methanamine can be compared with other similar compounds, such as:
- 1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine
- 1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-(4-chlorobenzyl)methanamine
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and applications.
Properties
Molecular Formula |
C12H13ClF3N3 |
|---|---|
Molecular Weight |
291.70 g/mol |
IUPAC Name |
N-[[1-(difluoromethyl)pyrazol-3-yl]methyl]-1-(4-fluorophenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C12H12F3N3.ClH/c13-10-3-1-9(2-4-10)7-16-8-11-5-6-18(17-11)12(14)15;/h1-6,12,16H,7-8H2;1H |
InChI Key |
ILYGYWXQLUUGLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNCC2=NN(C=C2)C(F)F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[(1-Methylpyrazol-4-yl)methylamino]methyl]phenol;hydrochloride](/img/structure/B12227062.png)
![1-[(5-Bromothiophen-2-yl)sulfonyl]-1,4-diazepane](/img/structure/B12227069.png)
![6-{4-[2-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B12227077.png)
![5-({Octahydrocyclopenta[c]pyrrol-2-yl}methyl)-1,3-thiazole](/img/structure/B12227085.png)
![8-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B12227095.png)
![2-(2-Pyrimidinyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B12227104.png)

![2-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl}methoxy)-6-methylpyridine](/img/structure/B12227110.png)
![1-ethyl-4-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine;hydrochloride](/img/structure/B12227133.png)
![1-Cyclopropanecarbonyl-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B12227149.png)
![N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine](/img/structure/B12227157.png)
![3-[[[1-(2-Fluoroethyl)-5-methylpyrazol-4-yl]amino]methyl]phenol;hydrochloride](/img/structure/B12227168.png)


